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Compound of Interest

Compound Name:
(6-Chloroimidazo[1,2-B]pyridazin-

3-YL)methanol

Cat. No.: B1439991 Get Quote

An In-Depth Technical Guide to (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol for

Advanced Research

Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of (6-Chloroimidazo[1,2-b]pyridazin-3-
yl)methanol, a key heterocyclic building block for researchers in medicinal chemistry and drug

development. We will delve into its synthesis, quality control, commercial sourcing, and critical

applications, offering field-proven insights beyond standard catalog data.

Introduction: The Strategic Value of the Imidazo[1,2-
b]pyridazine Scaffold
(6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol, identified by CAS Number 675580-49-1, is

a bifunctional molecule featuring the privileged imidazo[1,2-b]pyridazine core. This fused

heterocyclic system is of high interest in modern drug discovery due to its structural similarity to

purines, allowing it to function as a versatile "hinge-binding" motif in various kinase enzymes.

The chlorine atom at the 6-position serves as a crucial synthetic handle for late-stage

functionalization via cross-coupling reactions, while the hydroxymethyl group at the 3-position

provides a vector for derivatization to explore structure-activity relationships (SAR). Its

derivatives have shown significant potential as potent inhibitors of critical oncology targets like

BCR-ABL and c-Met kinases.[1][2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1439991?utm_src=pdf-interest
https://www.benchchem.com/product/b1439991?utm_src=pdf-body
https://www.benchchem.com/product/b1439991?utm_src=pdf-body
https://www.benchchem.com/product/b1439991?utm_src=pdf-body
https://www.benchchem.com/product/b1439991?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/20513156/
https://pubmed.ncbi.nlm.nih.gov/25148209/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1439991?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Retrosynthesis and Plausible Synthetic Protocol
While multiple suppliers offer this reagent, understanding its synthesis is paramount for

troubleshooting and designing derivatives. A direct, peer-reviewed synthesis for this specific

alcohol is not readily available; however, based on established chemistry for this scaffold, a

robust and logical pathway can be devised.[3][4]

The Logic of the Synthetic Approach
The core of the molecule is assembled via a cyclocondensation reaction. The most logical and

field-proven starting material is 3-amino-6-chloropyridazine. This is reacted with a three-carbon

electrophile that will ultimately form the imidazole ring and introduce the precursor to the

methanol group. A common and effective strategy is to use an α-haloketone bearing an ester

group, such as ethyl 3-bromo-2-oxopropanoate. The subsequent ester can then be selectively

reduced to the primary alcohol. This two-step approach is reliable and allows for

straightforward purification.

The diagram below illustrates the proposed synthetic workflow.

Step 1: Cyclocondensation

Step 2: Reduction

3-Amino-6-chloropyridazine

Intermediate: Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate

Reflux, Ethanol

Ethyl 3-bromo-2-oxopropanoate

Final Product: (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol

Anhydrous THF, 0°C to RT

Reducing Agent (e.g., LiAlH4)
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Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol
This protocol is a representative methodology based on established literature for analogous

compounds. Researchers should perform their own optimization.

Step 1: Synthesis of Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate

To a solution of 3-amino-6-chloropyridazine (1.0 eq) in absolute ethanol (10 mL/mmol), add

ethyl 3-bromo-2-oxopropanoate (1.1 eq).

Heat the reaction mixture to reflux (approx. 78°C) and monitor by TLC or LC-MS for the

consumption of the starting amine (typically 6-12 hours).

Upon completion, cool the mixture to room temperature. A precipitate may form.

Concentrate the mixture under reduced pressure to obtain the crude product.

Purify the crude material by flash column chromatography on silica gel, typically using a

gradient of ethyl acetate in hexane (e.g., 10% to 50%) to yield the pure ester intermediate.

Step 2: Reduction to (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol

Suspend lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF) (15

mL/mmol) under an inert atmosphere (N₂ or Ar) in a flame-dried flask.

Cool the suspension to 0°C using an ice bath.

Dissolve the ethyl ester intermediate (1.0 eq) from Step 1 in anhydrous THF and add it

dropwise to the LiAlH₄ suspension, maintaining the temperature at 0°C.

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-

4 hours, monitoring by TLC or LC-MS.

Upon completion, carefully quench the reaction by sequential, dropwise addition of water (X

mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of
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LiAlH₄ used in grams. This procedure (Fieser workup) is critical for safely neutralizing the

reducing agent and generating a granular, filterable precipitate.

Stir the resulting slurry for 30 minutes, then filter through a pad of Celite®, washing the filter

cake with additional THF or ethyl acetate.

Concentrate the filtrate under reduced pressure to yield the crude (6-Chloroimidazo[1,2-
b]pyridazin-3-yl)methanol. Further purification can be achieved via recrystallization or a

second column chromatography if necessary.

Quality Control and Analytical Validation
Ensuring the identity and purity of the starting material is a self-validating step crucial for

experimental reproducibility. Sourcing from a reputable supplier should be followed by in-house

verification.
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Analytical Method
Expected Results for

C₇H₆ClN₃O (MW: 183.60)
Rationale & Interpretation

¹H NMR

δ ~8.0-8.2 (d, 1H), ~7.8-8.0 (s,

1H), ~7.1-7.3 (d, 1H), ~4.8-5.0

(s, 2H), ~3.5-4.0 (br s, 1H,

OH). Shifts are approximate

and solvent-dependent.

Confirms the core heterocyclic

structure and the presence of

the key functional groups

(CH₂OH). The two doublets

correspond to the pyridazine

protons, and the singlets

represent the imidazole proton

and the methylene protons.

LC-MS [M+H]⁺ = 184.0/186.0

Confirms molecular weight.

The ~3:1 isotopic pattern for

[M+H]⁺ and [M+2+H]⁺ is the

definitive signature of a

monochlorinated compound.

HPLC Purity >95% (typically >97%)

Quantifies the purity of the

compound, essential for

accurate stoichiometry in

subsequent reactions. A single

major peak is expected.

Guide to Commercial Suppliers
The availability and quality of (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol can vary. The

following table summarizes offerings from several recognized chemical suppliers. Researchers

should always request a lot-specific Certificate of Analysis (CoA) before purchase.[5][6][7][8][9]
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Supplier

Product

Number

(Example)

Purity

Specification

Available

Quantities
Notes

Sigma-Aldrich
AChemBlock-

ADVH9A98522C

Not specified on

the main page,

requires CoA.

Inquire for sizes.

A major

distributor known

for extensive

documentation

and technical

support.[7]

ChemUniverse P98747 96%
250 mg, 1 g, 5 g,

Bulk

Provides clear

pricing and lead

times on its

website.[5]

CymitQuimica Indagoo Brand 97%
100 mg, 250 mg,

1 g, 5 g

European

supplier with

pricing in Euros.

[8]

BLDpharm 675580-49-1
Not specified,

CoA available.
Inquire for sizes.

Mentions

availability of

NMR, HPLC, and

LC-MS data for

verification.[10]

AbacipharmTech SY017526
Not specified,

CoA available.
Inquire for sizes.

Global chemical

supplier.[6]

Note: Pricing and availability are subject to change. This table is for informational purposes as

of early 2026. These products are intended for research use only.[11]

Application in Drug Discovery: A Scaffold for Kinase
Inhibitors
The true value of (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol lies in its application as a

foundational scaffold in drug discovery programs, particularly targeting protein kinases.
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Mechanism of Action and SAR
The nitrogen atoms of the imidazopyridazine core act as hydrogen bond acceptors, anchoring

the molecule within the ATP-binding site of kinases by interacting with the "hinge" region

backbone. The 6-chloro position is a key vector for introducing larger substituents via

palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[4][12] These

substituents can be tailored to target the solvent-front region or other pockets of the kinase,

thereby enhancing potency and selectivity. The 3-methanol group can be oxidized to an

aldehyde for further elaboration or used as an attachment point for linkers.

This strategic approach was instrumental in the discovery of Ponatinib (AP24534), a pan-BCR-

ABL inhibitor.[1] Although Ponatinib itself contains an imidazo[1,2-a]pyridine core, the design

principles are directly transferable. The core acts as the hinge-binder, and modifications at

positions analogous to the '3' and '6' positions of our title compound were used to achieve

potency against the resistant T315I mutant.

The diagram below illustrates the logical flow from the core building block to a potential kinase

inhibitor candidate.

(6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol
(Core Scaffold)

Step A: Suzuki Coupling
(Adds Aryl Group at C6)

Introduce
Selectivity Group Step B: Oxidation/Derivatization

(Modifies C3-Methanol)

Explore
SAR at C3 Final Inhibitor Candidate

(Optimized for Potency & Selectivity)

Lead
Optimization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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